(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, an iodophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 4-iodophenylhydrazine, followed by cyclization and subsequent methylation. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s complexity allows for a broader range of applications and interactions with biological systems.
Properties
Molecular Formula |
C19H18IN3O |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H18IN3O/c1-13-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(21-13)17-10-6-15(20)7-11-17/h4-12H,1-3H3/b18-12+ |
InChI Key |
LFEZBFXYVDAKDJ-LDADJPATSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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